molecular formula C13H23ClN2O B1486906 (4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride CAS No. 2203714-64-9

(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride

Cat. No. B1486906
CAS RN: 2203714-64-9
M. Wt: 258.79 g/mol
InChI Key: LOHDWYLVJRRVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride, or 4-ABCPM-HCl, is an organic compound with a wide range of applications, from being used as a research tool in scientific experiments to being used as an ingredient in some pharmaceuticals. 4-ABCPM-HCl has a unique structure and properties that make it ideal for a variety of uses.

Scientific Research Applications

4-ABCPM-HCl is an excellent tool for a variety of scientific research applications. It can be used as a reference compound in the study of drug metabolism, as a tool to study the interaction of drugs with their target receptors, and as a tool to study the effects of drugs on the central nervous system. Additionally, 4-ABCPM-HCl can be used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the immune system.

Mechanism Of Action

The mechanism of action of 4-ABCPM-HCl is not completely understood. However, it is thought to act as an agonist of the serotonin 5-HT2A receptor, which is involved in a variety of physiological and psychological processes. Additionally, 4-ABCPM-HCl has been found to have affinity for the 5-HT1A and 5-HT2C receptors, which are also involved in regulating a variety of physiological and psychological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ABCPM-HCl are not completely understood. However, it is known that 4-ABCPM-HCl has been found to have a variety of effects on the central nervous system, including increased alertness, increased focus, and increased energy. Additionally, 4-ABCPM-HCl has been found to have effects on the cardiovascular system, including increased heart rate and increased blood pressure.

Advantages And Limitations For Lab Experiments

The advantages of using 4-ABCPM-HCl in laboratory experiments include its relatively low cost, its ease of synthesis, and its relatively low toxicity. Additionally, 4-ABCPM-HCl has been found to have a variety of biochemical and physiological effects, making it an ideal tool for a variety of research applications. However, there are some limitations to using 4-ABCPM-HCl in laboratory experiments, including its relatively short half-life and its potential for drug interactions.

Future Directions

The future directions for 4-ABCPM-HCl are promising. Its unique structure and properties make it an ideal tool for a variety of research applications. Additionally, its potential for drug interactions makes it a promising tool for studying the effects of drugs on the central nervous system and other physiological systems. Additionally, its potential for use in pharmaceuticals makes it an attractive option for drug development. Finally, its potential for use in drug delivery systems makes it a promising tool for the development of new delivery systems for drugs.

properties

IUPAC Name

(4-amino-1-bicyclo[2.2.2]octanyl)-pyrrolidin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O.ClH/c14-13-6-3-12(4-7-13,5-8-13)11(16)15-9-1-2-10-15;/h1-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHDWYLVJRRVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C23CCC(CC2)(CC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride
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(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride
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(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride
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(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride
Reactant of Route 5
(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride
Reactant of Route 6
(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride

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